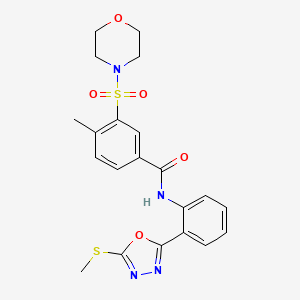

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide

Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a methylthio group at position 5, a morpholinosulfonyl group at position 3 of the benzamide core, and a methyl group at position 2. Its molecular formula is C₂₁H₂₂N₄O₅S₂ (average mass: 474.55 g/mol), with a CAS registry number 890594-80-6 . The morpholinosulfonyl group enhances solubility and bioavailability, while the methylthio-oxadiazole moiety may contribute to metabolic stability and target binding affinity.

Properties

IUPAC Name |

4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-14-7-8-15(13-18(14)32(27,28)25-9-11-29-12-10-25)19(26)22-17-6-4-3-5-16(17)20-23-24-21(30-20)31-2/h3-8,13H,9-12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYOJVSQRXYNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of enzyme inhibition and antifungal properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the formation of an oxadiazole ring followed by the introduction of a morpholino sulfonyl group. The key steps in synthesis include:

- Formation of the Oxadiazole Ring : The compound is synthesized from precursors like hydrazine and appropriate carboxylic acids to form the oxadiazole moiety.

- Substitution Reactions : The introduction of the morpholino sulfonyl group is carried out through electrophilic substitution methods.

Enzyme Inhibition

Research indicates that compounds containing oxadiazole moieties exhibit significant enzyme inhibitory activities. For instance:

- Alkaline Phosphatase Inhibition : A related study demonstrated that compounds similar to this compound showed promising inhibition against alkaline phosphatase with IC50 values ranging from 0.420 μM to higher values depending on structural modifications . The binding affinity was assessed using molecular docking studies, revealing strong interactions with key amino acids in the enzyme's active site.

Antifungal Activity

The antifungal properties of compounds with oxadiazole structures have also been explored. Notably:

- Fungal Pathogen Inhibition : Compounds exhibiting oxadiazole functionalities demonstrated effective antifungal activity against various plant pathogens. For example, derivatives showed EC50 values significantly lower than those of commercial fungicides like hymexazol . Specific compounds within this class achieved inhibition rates exceeding 90% against pathogens such as Botrytis cinerea.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Antifungal Efficacy :

- Alkaline Phosphatase Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Activity |

|---|---|

| Oxadiazole Ring | Enhances enzyme inhibition and antifungal properties |

| Morpholino Sulfonyl Group | Improves solubility and bioavailability |

| Methylthio Substituent | Contributes to increased biological activity |

Scientific Research Applications

The compound 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications based on available research findings and synthesized data.

Medicinal Chemistry

The compound's structure suggests potential as a therapeutic agent. The presence of the oxadiazole ring and morpholino sulfonyl group may enhance its interaction with biological targets.

Alkaline Phosphatase Inhibition

Recent studies have indicated that derivatives of oxadiazole compounds can act as inhibitors of alkaline phosphatase, an enzyme involved in various physiological processes, including bone mineralization and dephosphorylation reactions. For instance, a related series of compounds demonstrated significant inhibitory activity against alkaline phosphatase with IC50 values as low as 0.420 μM . This suggests that this compound may possess similar properties worth investigating.

Cancer Research

The compound's ability to modulate enzyme activity may extend to cancer therapeutics. Inhibitors targeting specific pathways involved in tumor growth and metastasis are critical in cancer treatment strategies. The morpholino sulfonyl group could enhance selectivity towards cancerous cells, making it a candidate for further investigation in oncological pharmacology.

Neuroprotective Effects

Emerging research indicates that compounds with similar structures exhibit neuroprotective effects by inhibiting neuroinflammatory pathways. Given the increasing interest in neurodegenerative diseases, studying this compound's effect on neuronal health could yield significant insights into new therapeutic strategies.

Anti-inflammatory Properties

The presence of sulfonamide groups in similar compounds has been associated with anti-inflammatory effects. Investigating the anti-inflammatory potential of this compound could contribute to developing treatments for chronic inflammatory conditions.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, related research highlights its potential:

- Alkaline Phosphatase Inhibition Study : A study synthesized various oxadiazole derivatives and evaluated their inhibitory effects on alkaline phosphatase, showing promising results that could be extrapolated to similar compounds like this compound .

- Antimicrobial Screening : Research on oxadiazole derivatives has shown significant antimicrobial activity against various pathogens, indicating that further studies could validate similar effects for this specific compound.

- Cancer Cell Line Studies : Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound might possess comparable activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as benzamide backbones, sulfonyl groups, or 1,3,4-oxadiazole rings.

Substituent Variations on the 1,3,4-Oxadiazole Ring

- 4-methyl-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7d) Structural Difference: The oxadiazole ring at position 5 is substituted with a phenyl group instead of methylthio. Synthesis: Synthesized via cyclization of hydrazinecarbothioamides, yielding 80% . Physicochemical Data:

- IR : 1671 cm⁻¹ (C=O), 3305 cm⁻¹ (NH)

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4)

Sulfonyl Group Modifications

- N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-morpholin-4-ylsulfonyl-benzamide Structural Difference: The morpholinosulfonyl group is retained, but the benzamide is substituted with a methoxy group and linked to a thiazole ring.

- 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (16) Structural Difference: Lacks the oxadiazole and morpholinosulfonyl groups but includes a trifluoromethylphenyl substituent. Impact: The trifluoromethyl group enhances lipophilicity and metabolic resistance but may reduce water solubility .

Comparative Physicochemical Properties

Key Research Findings

Synthetic Flexibility : The target compound’s oxadiazole and sulfonyl groups are synthetically accessible via cyclization and nucleophilic substitution, similar to methods used for analogs .

Metabolic Stability: Methylthio groups are prone to oxidative metabolism, whereas morpholinosulfonyl groups resist enzymatic degradation, suggesting balanced stability .

Target Selectivity: Morpholinosulfonyl derivatives exhibit higher selectivity for sulfotransferases and kinases compared to phenylsulfonyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.